molecular formula C18H20N2O3S B2954438 2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide CAS No. 835889-24-2

2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide

Cat. No.: B2954438
CAS No.: 835889-24-2
M. Wt: 344.43
InChI Key: QVOFLMYKBOPSBC-HNENSFHCSA-N
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Description

. This compound features a morpholine group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide typically involves the following steps:

  • Formation of Morpholinyl(phenyl)methylene Intermediate: : This can be achieved by reacting morpholine with an appropriate benzaldehyde derivative under controlled conditions.

  • Sulfonamide Formation: : The intermediate is then reacted with a benzenesulfonamide derivative in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids and sulfonyl chlorides.

  • Reduction: : Amines and other reduced derivatives.

  • Substitution: : Various substituted sulfonamides.

Scientific Research Applications

2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Industry: : Use in the production of materials and chemicals.

Mechanism of Action

The mechanism by which 2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide is unique due to its specific structural features. Similar compounds include:

  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide

  • N-Methyl-4-(morpholin-4-yl)benzylamine

  • 2-methyl-4′-(methylthio)-2-morpholinopropiophenone

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different properties and applications.

Properties

IUPAC Name

(NZ)-2-methyl-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-15-7-5-6-10-17(15)24(21,22)19-18(16-8-3-2-4-9-16)20-11-13-23-14-12-20/h2-10H,11-14H2,1H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOFLMYKBOPSBC-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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